

An In-depth Technical Guide to the Molecular

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Structure of 10-Hydroxydecanoic Acid

Compound of Interest

Compound Name: 10-Hydroxydecanoic Acid

Cat. No.: B030962

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Introduction

10-Hydroxydecanoic acid (10-HDAA) is a saturated omega-hydroxy fatty acid. Its structure consists of a ten-carbon aliphatic chain with a hydroxyl group at the terminal (C10) position and a carboxylic acid functional group at the C1 position.[1][2] This bifunctional nature makes it a valuable molecule in various applications, including as an intermediate in the synthesis of biodegradable polymers and pharmaceutical agents, and as an emulsifying agent in the cosmetics industry.[2] Notably, 10-HDAA is a naturally occurring compound found as a minor constituent in royal jelly, the secretion of honeybees (Apis mellifera).[3][4] Its presence in this complex natural product has led to investigations into its biological activities, which include anti-inflammatory, immunomodulatory, and estrogenic effects.[4]

This technical guide provides a comprehensive overview of the molecular structure of **10-Hydroxydecanoic acid**, including its chemical and physical properties, spectroscopic data, synthesis and biosynthesis pathways, and relevant experimental protocols for its analysis.

Molecular Structure and Properties

The fundamental structure of **10-Hydroxydecanoic acid** features a linear ten-carbon backbone, making it a medium-chain fatty acid. The presence of a terminal hydroxyl group and a carboxylic acid group defines its classification as an omega-hydroxy acid.



Table 1: General Properties and Identifiers of 10-

Hvdroxvdecanoic Acid

Property	Value	Reference(s)
IUPAC Name	10-hydroxydecanoic acid	[5]
Synonyms	10-hydroxycapric acid, 10- HDAA	[5]
CAS Number	1679-53-4	[3][6]
Molecular Formula	С10Н20О3	[3][6]
Molecular Weight	188.26 g/mol	[5]
Canonical SMILES	C(CCCC(=O)O)CCCCO	[3][5]
InChI Key	YJCJVMMDTBEITC- UHFFFAOYSA-N	[3][6]

Table 2: Physical and Chemical Properties of 10-

Hvdroxvdecanoic Acid

Property	Value	Reference(s)
Physical State	White to off-white crystalline solid.	[2][7]
Melting Point	75-77 °C	[4]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and acetone.	[2]
pKa (Predicted)	4.78 ± 0.10	[2][8]

Spectroscopic Data

The structural elucidation of **10-Hydroxydecanoic acid** is confirmed through various spectroscopic techniques.



Table 3: Summary of Spectroscopic Data for 10-

Hvdroxvdecanoic Acid

Technique	Key Observations and Assignments
¹ H NMR	Signals corresponding to the methylene protons of the aliphatic chain (approx. 1.2-1.6 ppm), the α-methylene protons adjacent to the carboxylic acid (approx. 2.3 ppm), and the methylene protons adjacent to the hydroxyl group (approx. 3.6 ppm). The hydroxyl and carboxylic acid protons show broad signals.
¹³ C NMR	Resonances for the carboxylic carbon (approx. 179 ppm), the carbon bearing the hydroxyl group (approx. 63 ppm), and the distinct signals for the methylene carbons along the aliphatic chain.
IR Spectroscopy	Broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm ⁻¹), a sharp peak for the C=O stretch of the carboxylic acid (approx. 1700 cm ⁻¹), and a broad band for the O-H stretch of the alcohol (approx. 3200-3500 cm ⁻¹).
Mass Spectrometry (EI)	The mass spectrum shows a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a water molecule (M-18) and the loss of the carboxyl group (M-45).

Synthesis and Biosynthesis

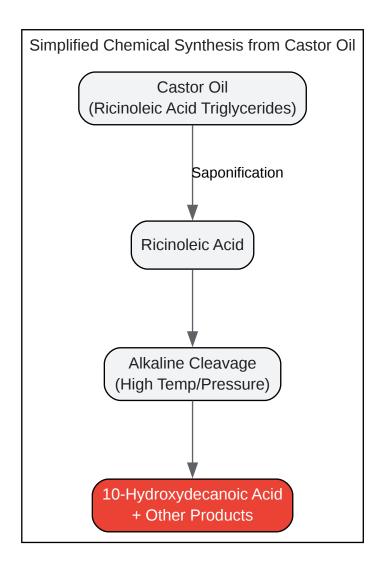
10-Hydroxydecanoic acid can be produced through both chemical synthesis and biological processes.

Chemical Synthesis



One notable method for the chemical synthesis of **10-hydroxydecanoic acid** involves the high-temperature cleavage of castor oil using a strong base.[9] Castor oil is primarily composed of triglycerides of ricinoleic acid, an 18-carbon hydroxylated fatty acid. Under harsh alkaline conditions, the ricinoleic acid backbone is cleaved to yield sebacic acid (a 10-carbon dicarboxylic acid) and 2-octanol.[10][11] Variations of this process can be optimized to produce **10-hydroxydecanoic acid**.[9][12]

Another synthetic route starts from 1,8-octanediol, which is oxidized to form 8-hydroxyoctanal. This intermediate then undergoes further reactions to extend the carbon chain and form the final product.[12]





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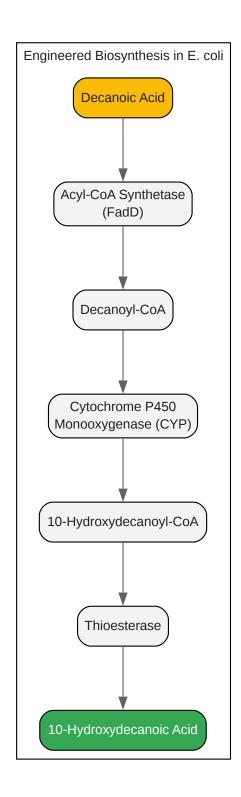
Simplified workflow for the chemical synthesis of 10-HDAA.

Biosynthesis

Recent advancements in metabolic engineering have enabled the biosynthesis of hydroxy fatty acids in microbial hosts like Escherichia coli.[13][14] A common strategy involves the terminal hydroxylation of a corresponding fatty acid precursor. For 10-HDAA, decanoic acid serves as the substrate. The process utilizes a cascade of enzymes, often including a cytochrome P450 monooxygenase system to introduce the hydroxyl group at the terminal (ω) position.

In engineered E. coli, the biosynthesis can be designed as a whole-cell catalytic process.[13] [15] Decanoic acid is first converted to its coenzyme A (CoA) derivative, which is then hydroxylated by a specific P450 enzyme (CYP) to form 10-hydroxydecanoyl-CoA. Finally, a thioesterase cleaves the CoA group to release 10-Hydroxydecanoic acid.





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Biosynthetic pathway for 10-HDAA in engineered E. coli.

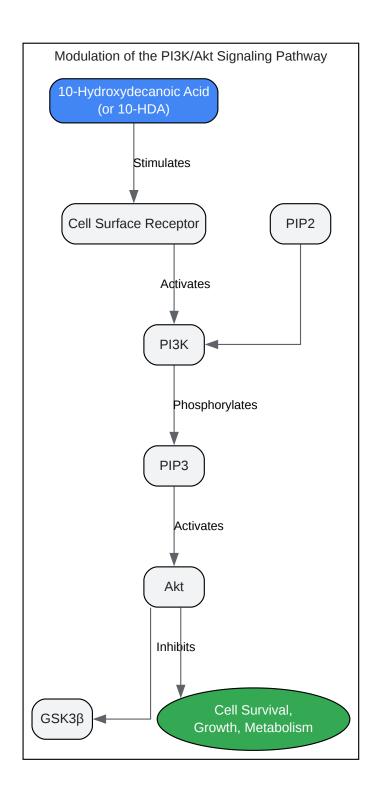


Biological Activity and Signaling Pathways

10-Hydroxydecanoic acid and its unsaturated counterpart, 10-hydroxy-2-decenoic acid (10-HDA), have been shown to modulate several key signaling pathways, contributing to their observed biological effects. One of the well-studied pathways is the PI3K/Akt signaling cascade, which is central to regulating cell growth, survival, and metabolism.

Studies have demonstrated that these fatty acids can influence the phosphorylation status of key proteins in this pathway, such as Akt and Glycogen Synthase Kinase 3 Beta (GSK3β).[16] For instance, in certain models, 10-HDA has been shown to increase the phosphorylation of PI3K and Akt, which can lead to downstream effects like improved glucose metabolism.[16] This modulation suggests a potential therapeutic role in metabolic disorders.





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10-HDAA can modulate the PI3K/Akt signaling pathway.



Experimental Protocols Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of 10-HDAA, particularly from complex matrices like royal jelly, is reversed-phase HPLC (RP-HPLC).[17][18][19]

- 1. Sample Preparation (from Royal Jelly):
- Weigh approximately 30 mg of the royal jelly sample into a 10 mL volumetric flask.[18]
- Add 1 mL of an internal standard solution (e.g., α-naphthol at 30 µg/mL or methyl 4-hydroxybenzoate).[17][18]
- Bring the flask to volume with the mobile phase or an appropriate solvent like absolute ethanol.[18][19]
- Sonicate the mixture for 30 minutes to ensure complete dissolution and extraction.[17]
- Filter the solution through a 0.22 μm or 0.45 μm syringe filter prior to injection.[17][18]
- 2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.0 x 150 mm).[18]
- Mobile Phase: An isocratic mixture of methanol and water (e.g., 45:55 v/v), with the pH adjusted to ~2.5 using phosphoric acid.[18]
- Flow Rate: 0.5-1.0 mL/min.[17][18]
- Detection: UV detector set to a wavelength of 215-225 nm.[17][18]
- Injection Volume: 5 μL.[18]
- 3. Quantification:
- Prepare a standard curve using known concentrations of pure 10-HDAA.



 Calculate the concentration in the sample by comparing the peak area ratio of 10-HDAA to the internal standard against the calibration curve.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for the definitive structural confirmation of 10-HDAA.

- 1. Sample Preparation:
- Dissolve 2-10 mg of the purified 10-HDAA sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[20][21]
- Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of at least 4.5 cm.[21]
- The use of an internal standard like tetramethylsilane (TMS) is common for referencing chemical shifts to 0.00 ppm.
- 2. Data Acquisition:
- Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
- Standard pulse programs are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
- Additional experiments like DEPT, COSY, and HSQC can be performed to confirm protoncarbon connectivities and provide unambiguous assignments.

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